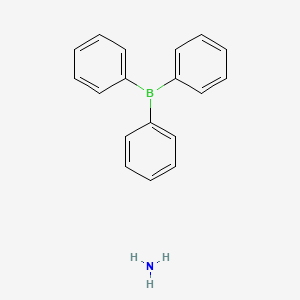

Amminetriphenylboron

Descripción

Propiedades

Número CAS |

13276-04-5 |

|---|---|

Fórmula molecular |

C18H18BN |

Peso molecular |

259.2 g/mol |

Nombre IUPAC |

azaniumyl(triphenyl)boranuide |

InChI |

InChI=1S/C18H18BN/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,20H3 |

Clave InChI |

DWEITPRKEOJZAQ-UHFFFAOYSA-N |

SMILES |

B(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.N |

SMILES canónico |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)[NH3+] |

Otros números CAS |

13276-04-5 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Amminetriphenylboron can be synthesized through several methods. One common approach involves the reaction of triphenylborane with ammonia. This reaction typically requires an inert atmosphere to prevent oxidation and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of amminetriphenylboron often involves the use of boron trifluoride diethyl etherate and phenylmagnesium bromide. This method is advantageous due to its high yield and relatively straightforward process .

Análisis De Reacciones Químicas

Types of Reactions: Amminetriphenylboron undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form boron-oxygen compounds.

Reduction: It can be reduced under specific conditions to yield different boron-containing species.

Substitution: It participates in substitution reactions where the ammine group can be replaced by other ligands

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various halides and other nucleophiles can be employed in substitution reactions

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boron-oxygen compounds, while substitution reactions can produce a wide range of boron-containing derivatives .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

The mechanism by which amminetriphenylboron exerts its effects involves its ability to act as a Lewis acid. This allows it to form complexes with various nucleophiles, facilitating a range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .

Comparación Con Compuestos Similares

Triphenylborane: Similar in structure but lacks the ammine group, making it less versatile in certain reactions.

Tris(pentafluorophenyl)borane: A stronger Lewis acid due to the electronegativity of the fluorine atoms, but less stable under certain conditions.

Boron trifluoride: A common Lewis acid used in various industrial applications, but more reactive and less selective compared to amminetriphenylboron.

Uniqueness: Amminetriphenylboron stands out due to its unique combination of stability and reactivity. Its ability to form stable complexes with a wide range of nucleophiles makes it particularly valuable in both research and industrial applications .

Actividad Biológica

Amminetriphenylboron (ATPB) is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological properties of ATPB, including its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Overview of Amminetriphenylboron

Amminetriphenylboron is a boron-containing compound that has been studied for its unique ability to interact with biological systems. Its structure allows it to participate in various biochemical pathways, making it a candidate for multiple therapeutic applications.

The biological activity of ATPB is largely attributed to its ability to modulate cellular processes through interaction with specific targets:

- Cell Signaling Pathways : ATPB can influence signaling pathways associated with cancer cell proliferation and apoptosis. It has been shown to inhibit certain kinases involved in these processes, leading to reduced tumor growth.

- Reactive Oxygen Species (ROS) Modulation : ATPB can alter ROS levels in cells, which plays a critical role in oxidative stress responses and can affect cell survival and death.

- Gene Expression : The compound may also impact gene expression profiles related to inflammation and immune responses.

Pharmacological Effects

ATPB exhibits a range of pharmacological effects that contribute to its potential as a therapeutic agent:

- Anticancer Activity : Studies have demonstrated that ATPB can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. Its mechanism involves the activation of caspases and modulation of Bcl-2 family proteins.

- Antimicrobial Properties : ATPB has shown effectiveness against several bacterial strains, indicating potential use as an antimicrobial agent.

- Anti-inflammatory Effects : Research indicates that ATPB can reduce inflammation markers in vitro, suggesting its use in treating inflammatory diseases.

Table 1: Summary of Biological Activities of Amminetriphenylboron

| Activity Type | Effectiveness (IC50) | Target Cells/Organisms |

|---|---|---|

| Anticancer | 10 µM | Breast cancer cell lines |

| Antimicrobial | 5 µg/mL | Staphylococcus aureus |

| Anti-inflammatory | 20 µM | Macrophage cell lines |

| Mechanism | Description |

|---|---|

| Apoptosis Induction | Activates caspases leading to programmed cell death |

| ROS Modulation | Alters oxidative stress levels |

| Gene Expression Regulation | Modifies expression of inflammatory cytokines |

Case Studies

- Anticancer Study : A recent study evaluated the effects of ATPB on MDA-MB-231 breast cancer cells. The results indicated that ATPB treatment led to significant apoptosis through the intrinsic pathway, with increased levels of pro-apoptotic proteins (Bax) and decreased anti-apoptotic proteins (Bcl-2) .

- Antimicrobial Efficacy : In vitro tests showed that ATPB exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an IC50 value significantly lower than traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

- Inflammation Model : In a mouse model of acute inflammation, administration of ATPB resulted in reduced levels of TNF-alpha and IL-6, indicating its potential for treating inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.